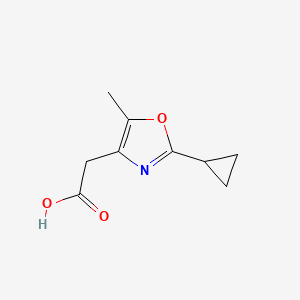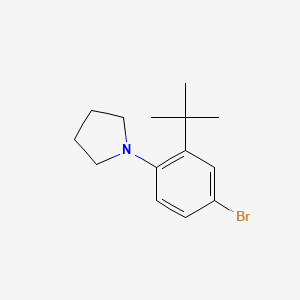
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine
Descripción general
Descripción
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine is a chemical compound with the molecular formula C14H20BrN . It has a molecular weight of 282.219 . The compound is achiral, meaning it does not exhibit chirality .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine consists of a pyrrolidine ring attached to a brominated tert-butylphenyl group . The InChIKey for the compound is IBGFIMUGUVAACQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine has a predicted boiling point of 340.1±35.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 5.44±0.40 .Propiedades
Número CAS |
850012-53-2 |
|---|---|
Nombre del producto |
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine |
Fórmula molecular |
C14H20BrN |
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
1-(4-bromo-2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20BrN/c1-14(2,3)12-10-11(15)6-7-13(12)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3 |
Clave InChI |
IBGFIMUGUVAACQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

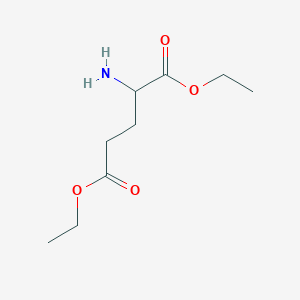
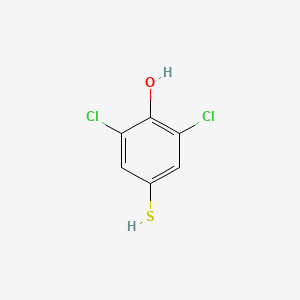
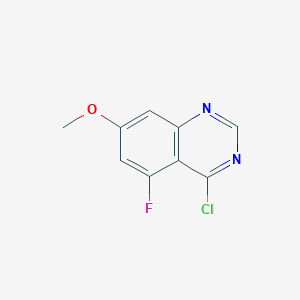
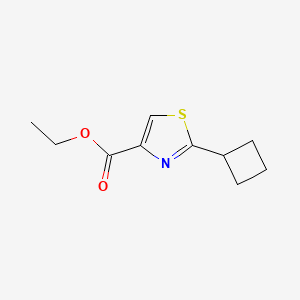
![4-Methoxy-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B8795355.png)
![10-Bromo-9-fluoro-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8795357.png)
![Decahydropyrrolo[3,4-b]pyrrolizin-6-ol](/img/structure/B8795365.png)
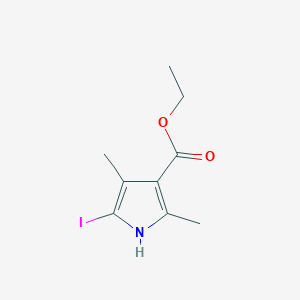
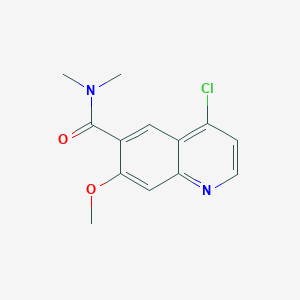
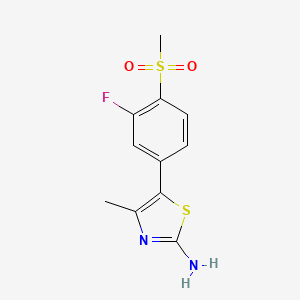
![7-(Piperazin-1-yl)furo[2,3-c]pyridine](/img/structure/B8795385.png)
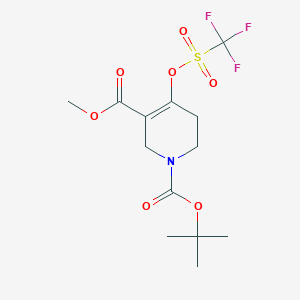
![3-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8795406.png)
